molecular formula C34H36N2O6 B11622906 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11622906
M. Wt: 568.7 g/mol
InChI Key: SVEJFBUZLIYSHY-NHQGMKOOSA-N
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Description

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, methylbenzoyl, hydroxy, morpholinyl, and phenoxyphenyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-((4-(Allyloxy)-3-methylbenzyl)amino)benzoic acid: This compound has a similar structure but lacks the pyrrol-2-one core.

    4-((4-(Allyloxy)-3-methylbenzyl)oxy)-3-methylphenyl)acetic acid: This compound has a similar structure but includes an acetic acid group instead of the pyrrol-2-one core. The uniqueness of this compound lies in its combination of functional groups and the resulting properties and applications.

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H36N2O6/c1-3-19-41-29-14-13-26(22-24(29)2)32(37)30-31(25-9-7-12-28(23-25)42-27-10-5-4-6-11-27)36(34(39)33(30)38)16-8-15-35-17-20-40-21-18-35/h3-7,9-14,22-23,31,37H,1,8,15-21H2,2H3/b32-30+

InChI Key

SVEJFBUZLIYSHY-NHQGMKOOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C

Origin of Product

United States

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